![molecular formula C13H13N3O2S2 B2767181 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide CAS No. 893997-21-2](/img/structure/B2767181.png)
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
Target of Action
The primary target of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the cell .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate and, consequently, coenzyme A . The disruption of these critical metabolic pathways leads to the inhibition of the growth and proliferation of Mtb .
Biochemical Pathways
The affected biochemical pathway is the pantothenate and coenzyme A biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and coenzyme A. Coenzyme A is a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .
Result of Action
The compound exhibits antimycobacterial activity . By inhibiting Pantothenate synthetase, it disrupts the biosynthesis of pantothenate and coenzyme A, leading to the inhibition of the growth and proliferation of Mtb . This results in a selective inhibition of Mtb over non-tuberculous mycobacteria .
Análisis Bioquímico
Biochemical Properties
They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
The cellular effects of N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide are also not fully explored. Some imidazo[2,1-b]thiazole derivatives have shown significant activity against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by the introduction of the ethanesulfonamide group. One common method involves the reaction of aminothiazole with bromoacetophenone to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the intermediate compounds are synthesized and reacted in a continuous flow without isolation .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethanolic sodium hydroxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Medicine: Investigated for its antiviral and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
Similar Compounds
N-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Known for its cytotoxic activity against cancer cell lines.
N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide: Studied for its potential as an anticancer agent.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide stands out due to its unique ethanesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-2-20(17,18)15-11-5-3-4-10(8-11)12-9-16-6-7-19-13(16)14-12/h3-9,15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPVBZARVLZFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=CN3C=CSC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
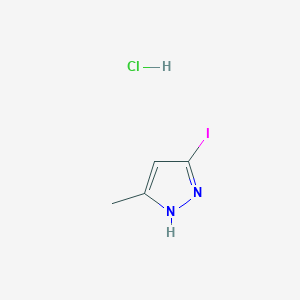
![N-(2-chloro-5-fluorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2767099.png)
![5-nitro-N-{4-[(E)-2-phenyldiazen-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2767106.png)
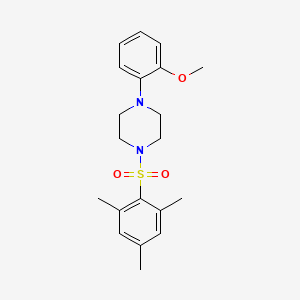
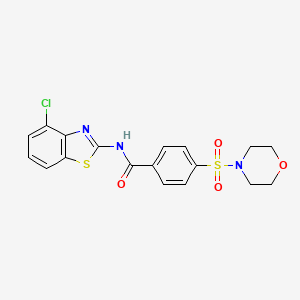
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2767109.png)
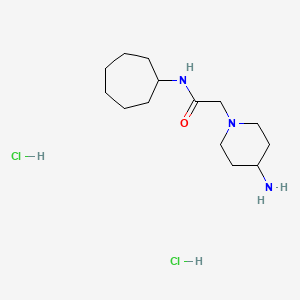

![Ethyl (1S,3S,4S)-rel-2-Boc-5-oxo-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2767115.png)
![5,6-dichloro-N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2767116.png)
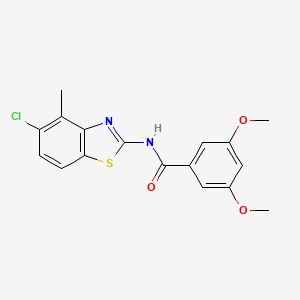
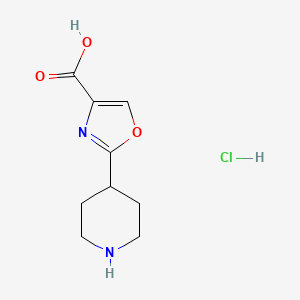
![(4-(2-Bromo-5-methoxybenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2767120.png)
![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2767121.png)
